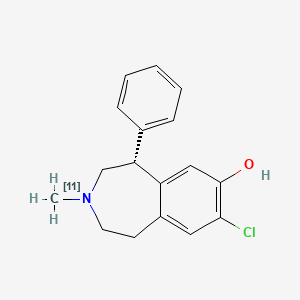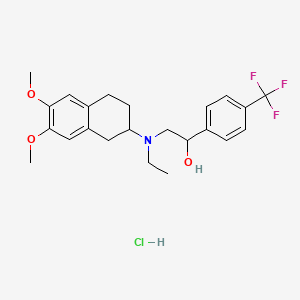
Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride is a complex organic compound. It features a benzenemethanol core with various functional groups, including an ethyl group, a tetrahydro-6,7-dimethoxy-2-naphthalenyl group, and a trifluoromethyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the benzenemethanol core: This could be achieved through a Friedel-Crafts alkylation reaction.
Introduction of the ethyl group: This might involve an alkylation reaction using ethyl halides.
Incorporation of the tetrahydro-6,7-dimethoxy-2-naphthalenyl group: This could be done through a series of reactions, including hydrogenation and methoxylation.
Addition of the trifluoromethyl group: This might involve a trifluoromethylation reaction using reagents like trifluoromethyl iodide.
Formation of the hydrochloride salt: This is typically done by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzenemethanol core.
Reduction: Reduction reactions could occur at the naphthalenyl group.
Substitution: The trifluoromethyl group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
It might be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry
It might be used in the development of new materials or as a specialty chemical in various industrial processes.
作用机制
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Benzenemethanol derivatives: Compounds with similar benzenemethanol cores but different substituents.
Naphthalenyl derivatives: Compounds with similar naphthalenyl groups but different functional groups.
Trifluoromethyl compounds: Compounds with trifluoromethyl groups but different core structures.
Uniqueness
The unique combination of functional groups in this compound might confer specific properties, such as enhanced biological activity or unique chemical reactivity, distinguishing it from other similar compounds.
属性
CAS 编号 |
116680-77-4 |
|---|---|
分子式 |
C23H29ClF3NO3 |
分子量 |
459.9 g/mol |
IUPAC 名称 |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-ethylamino]-1-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H28F3NO3.ClH/c1-4-27(14-20(28)15-5-8-18(9-6-15)23(24,25)26)19-10-7-16-12-21(29-2)22(30-3)13-17(16)11-19;/h5-6,8-9,12-13,19-20,28H,4,7,10-11,14H2,1-3H3;1H |
InChI 键 |
SACXMDRLQBMTLQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(C1=CC=C(C=C1)C(F)(F)F)O)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


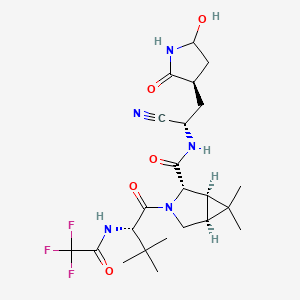
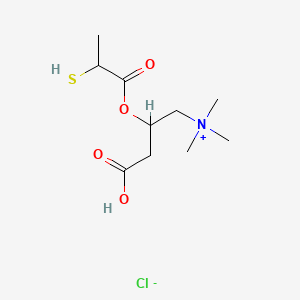
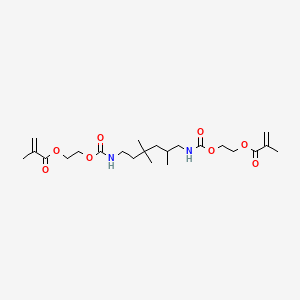
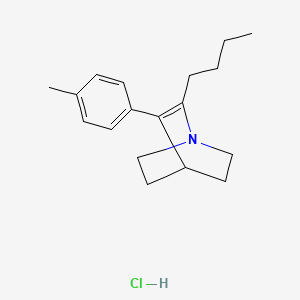
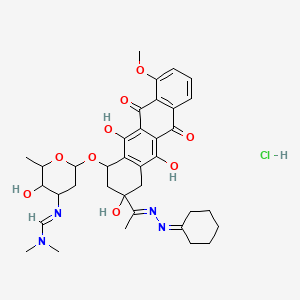
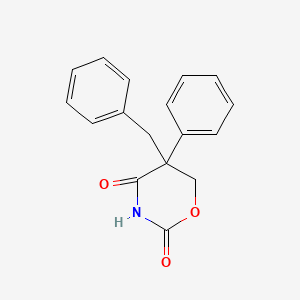

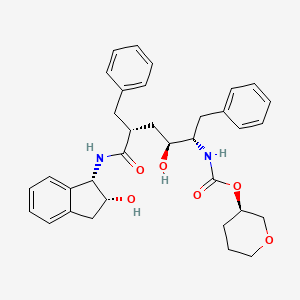
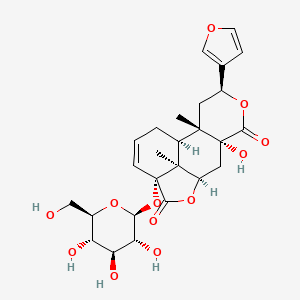
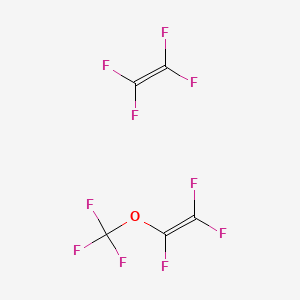


![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
